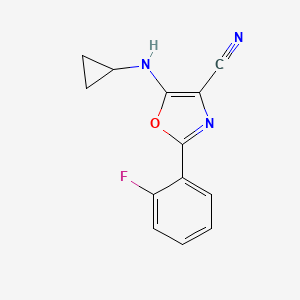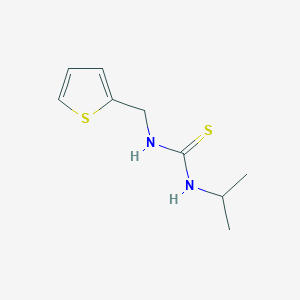
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CCT or TTA, is a compound that has gained attention in the scientific community due to its potential applications in research. CCT is a heterocyclic compound that contains a triazole ring and a thione group, which give it unique properties that make it useful in various fields of study.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. Studies have also shown that 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can affect the expression of various genes involved in cellular processes, including genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which can be useful in studying their roles in cellular processes. Additionally, 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is its potential use as an anticancer agent, as studies have shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its effects on cellular processes. Another potential area of research is the development of more soluble derivatives of 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which may improve its bioavailability and efficacy in vivo.
In conclusion, 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying cellular processes and the role of enzymes and proteins in these processes. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesemethoden
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through several methods, including the reaction of 2-chlorobenzaldehyde with 2-ethylphenylhydrazine to form the corresponding hydrazone, followed by cyclization with sulfur and sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with ethyl phenylpropiolate to form the corresponding propargyl alcohol, which is then cyclized with sulfur and sodium hydroxide to form 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used in various scientific research applications, including as a potential anticancer agent, antifungal agent, and anti-inflammatory agent. Studies have shown that 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and can also inhibit the growth of fungi by disrupting their cell walls. Additionally, 5-(2-chlorophenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-2-11-7-3-6-10-14(11)20-15(18-19-16(20)21)12-8-4-5-9-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDOGLWGFMMEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)
![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)


![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)

![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)


![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)